Orthogonal Reactivity for Sequential Derivatization vs. Mono-Halogenated Analogs
The target compound possesses two distinct halogen substituents, chlorine and iodine, enabling chemoselective, sequential palladium-catalyzed cross-coupling reactions. The iodine atom at the 2-position is significantly more reactive towards oxidative addition, allowing for selective functionalization at this site via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, while leaving the 4-chloro group intact for a subsequent, independent coupling step . In contrast, mono-halogenated analogs like 4-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) and 2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1227270-26-9) each offer only a single reactive handle, severely limiting the chemical space accessible from the scaffold [1].
| Evidence Dimension | Number of orthogonal reactive handles for cross-coupling |
|---|---|
| Target Compound Data | 2 (1 x C-I bond at 2-position, 1 x C-Cl bond at 4-position) |
| Comparator Or Baseline | 4-chloro-1H-pyrrolo[2,3-c]pyridine: 1 (C-Cl only). 2-iodo-1H-pyrrolo[2,3-c]pyridine: 1 (C-I only). |
| Quantified Difference | Target offers 2 reactive handles vs. 1 for mono-halogenated analogs. |
| Conditions | Inferred from established reactivity trends of aryl iodides and chlorides in Pd-catalyzed reactions. |
Why This Matters
This orthogonal reactivity profile enables the rapid construction of diverse, complex libraries from a single advanced intermediate, a critical efficiency driver in hit-to-lead and lead optimization campaigns.
- [1] PubChem. 4-chloro-1H-pyrrolo[2,3-c]pyridine (CID 53412634) and 2-iodo-1H-pyrrolo[2,3-c]pyridine (CID 71367321). View Source
